molecular formula C11H17NSSi B11885775 N-[(Trimethylsilyl)methyl]benzenecarbothioamide CAS No. 101402-29-3

N-[(Trimethylsilyl)methyl]benzenecarbothioamide

Cat. No.: B11885775
CAS No.: 101402-29-3
M. Wt: 223.41 g/mol
InChI Key: VAAKANHRRRMKLK-UHFFFAOYSA-N
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Description

N-(Trimethylsilylmethyl)thiobenzamide: is an organosilicon compound that features a thiobenzamide moiety bonded to a trimethylsilylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilylmethyl)thiobenzamide typically involves the reaction of N-(Trimethylsilylmethyl)benzamide with Lawesson’s reagent. The reaction is carried out in a benzene solution under reflux conditions for about 6 hours. The product is then purified using silica gel column chromatography with a hexane/ethyl acetate eluent .

Industrial Production Methods: While specific industrial production methods for N-(Trimethylsilylmethyl)thiobenzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(Trimethylsilylmethyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzamide moiety to corresponding amines.

    Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiobenzamides depending on the reagents used.

Scientific Research Applications

N-(Trimethylsilylmethyl)thiobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Trimethylsilylmethyl)thiobenzamide involves its interaction with molecular targets through its thiobenzamide moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: N-(Trimethylsilylmethyl)thiobenzamide is unique due to the presence of both the thiobenzamide and trimethylsilylmethyl groups. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and catalytic applications.

Properties

CAS No.

101402-29-3

Molecular Formula

C11H17NSSi

Molecular Weight

223.41 g/mol

IUPAC Name

N-(trimethylsilylmethyl)benzenecarbothioamide

InChI

InChI=1S/C11H17NSSi/c1-14(2,3)9-12-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13)

InChI Key

VAAKANHRRRMKLK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CNC(=S)C1=CC=CC=C1

Origin of Product

United States

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